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molecular formula C9H9ClN2O3 B046566 2-(5-Chloro-2-ureidophenyl)acetic acid CAS No. 100666-71-5

2-(5-Chloro-2-ureidophenyl)acetic acid

Cat. No. B046566
M. Wt: 228.63 g/mol
InChI Key: TVPAHVAHFPSRPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04556672

Procedure details

The title compound was prepared in 43% yield by hydrolysis of N-isobutyryl-5-chloro-2-oxindole-1-carboxamide with 1N potassium hydroxide, substantially according to the procedure of Preparation 1. After hydrolysis was complete and the reaction mixture was acidified, the product precipitated. It was recovered by filtration and recrystallized from ethanol to give the title compound as colorless crystals, m.p. 187.5° C. (dec.).
Name
N-isobutyryl-5-chloro-2-oxindole-1-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:6][C:7]([N:9]1[C:17]2[C:12](=[CH:13][C:14]([Cl:18])=[CH:15][CH:16]=2)[CH2:11][C:10]1=[O:19])=[O:8])(=O)C(C)C.[OH-:20].[K+]>>[Cl:18][C:14]1[CH:15]=[CH:16][C:17]([NH:9][C:7]([NH2:6])=[O:8])=[C:12]([CH2:11][C:10]([OH:19])=[O:20])[CH:13]=1 |f:1.2|

Inputs

Step One
Name
N-isobutyryl-5-chloro-2-oxindole-1-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)(=O)NC(=O)N1C(CC2=CC(=CC=C12)Cl)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
substantially according to the procedure of Preparation 1
CUSTOM
Type
CUSTOM
Details
After hydrolysis
CUSTOM
Type
CUSTOM
Details
the product precipitated
FILTRATION
Type
FILTRATION
Details
It was recovered by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)CC(=O)O)NC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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